molecular formula C11H24N2 B3301875 N-(3-aminopropyl)-N-ethylcyclohexanamine CAS No. 91336-68-4

N-(3-aminopropyl)-N-ethylcyclohexanamine

Cat. No. B3301875
CAS RN: 91336-68-4
M. Wt: 184.32 g/mol
InChI Key: LDCBRUHKFZSXKE-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-ethylcyclohexanamine, also known as NECA , is a chemical compound with the molecular formula C18H41N3 . It belongs to the class of aliphatic amines and is characterized by its cyclic structure containing both ethyl and cyclohexyl moieties .


Synthesis Analysis

The synthesis of NECA involves the reaction of N,N-dimethyldipropylenetriamine with propyl bromide followed by reduction to yield the desired product. The synthetic pathway ensures the introduction of the amino and ethyl groups onto the cyclohexane ring .


Molecular Structure Analysis

NECA’s molecular structure consists of a cyclohexane ring with an ethyl group attached to one of the carbon atoms. The amino group is positioned on the adjacent carbon, forming a propylamine side chain. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .


Chemical Reactions Analysis

NECA can participate in various chemical reactions, including alkylation , oxidation , and hydrolysis . These reactions may lead to the formation of derivatives with altered properties. Understanding these transformations is essential for predicting NECA’s behavior in different environments .

properties

IUPAC Name

N'-cyclohexyl-N'-ethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h11H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCBRUHKFZSXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272605
Record name N1-Cyclohexyl-N1-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-N-ethylcyclohexanamine

CAS RN

91336-68-4
Record name N1-Cyclohexyl-N1-ethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91336-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclohexyl-N1-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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